1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

1-{Bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine (CAS 1694075-94-9) is a bicyclic heterocyclic amine with molecular formula C11H17N3 and molecular weight 191.27 g·mol⁻¹. It belongs to the class of N1-norbornyl-substituted 3-aminopyrazoles, featuring a rigid bicyclo[2.2.1]heptane (norbornane) cage linked directly at the 1-position of a 5-methyl-1H-pyrazol-3-amine core.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Cat. No. B13078202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2CC3CCC2C3)N
InChIInChI=1S/C11H17N3/c1-7-4-11(12)13-14(7)10-6-8-2-3-9(10)5-8/h4,8-10H,2-3,5-6H2,1H3,(H2,12,13)
InChIKeyOLZDFLBIBQTFEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{Bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine – Procurement-Ready Norbornyl-Pyrazole Building Block (CAS 1694075-94-9)


1-{Bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine (CAS 1694075-94-9) is a bicyclic heterocyclic amine with molecular formula C11H17N3 and molecular weight 191.27 g·mol⁻¹ . It belongs to the class of N1-norbornyl-substituted 3-aminopyrazoles, featuring a rigid bicyclo[2.2.1]heptane (norbornane) cage linked directly at the 1-position of a 5-methyl-1H-pyrazol-3-amine core. The compound is supplied as a research-grade building block (typical purity 95%) and serves as a versatile intermediate for kinase-focused library synthesis, agrochemical discovery, and coordination chemistry applications.

Why Generic Substitution Fails for 1-{Bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine


Although several norbornyl-pyrazole amines share the C11H17N3 formula, they are not functionally interchangeable. The regioisomer 1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine (CAS 1432680-01-7) differs by a calculated logP shift of 0.79 units and a distinct hydrogen-bond vector originating from the swapped amine and methyl positions, which alters target recognition in kinase binding pockets [1]. The des-methyl analog (C10H15N3) lacks the 5-methyl hydrophobic contact point, while the methylene-bridged variant 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine (CAS 1696317-55-1) introduces an extra rotatable bond that reduces conformational rigidity [2]. These structural differences translate into quantifiable variations in lipophilicity, hydrogen-bond donor/acceptor topology, and scaffold preorganization that cannot be compensated by simple blending or 'in-class' substitution.

Quantitative Differentiation Evidence for 1-{Bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine


LogP Differentiation vs. Regioisomeric Comparator: 0.79-Unit Higher Lipophilicity

The target compound exhibits a computed LogP of 2.13, which is 0.79 log units higher than the regioisomer 1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine (CAS 1432680-01-7; LogP 1.34) . This difference arises from the positional swap of the methyl and amine substituents on the pyrazole ring, which alters the overall dipole moment and solvation free energy. In the context of CNS drug design or membrane-permeable probe development, a ΔLogP of +0.79 is significant: it corresponds to a theoretical ~6.2-fold increase in octanol/water partition coefficient, which can substantially affect passive membrane permeability and non-specific protein binding [1]. The regioisomer, being more polar, will preferentially partition into aqueous compartments, making the target compound the preferred choice when higher membrane flux is required.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Regioisomeric Hydrogen-Bond Donor Topology Differentially Positions the Amine Pharmacophore

The target compound presents its primary amine at the pyrazole C3 position adjacent to the N1-norbornyl substituent, whereas the regioisomer (CAS 1432680-01-7) carries the amine at C5, remote from the norbornyl group. This substitution pattern creates distinct hydrogen-bond donor (HBD) vectors: in the target compound, the 3-NH2 group is sterically influenced by the proximal norbornane cage, potentially restricting its rotational freedom and enforcing a preferred orientation in the ATP-binding site of kinases [1]. In contrast, the 5-NH2 of the regioisomer is flanked only by the ring N1 and the 5-methyl group, offering a different spatial presentation to hydrogen-bond acceptor residues. This topological distinction is critical because regioisomeric aminopyrazoles have been shown to exhibit different binding modes and selectivity profiles against kinase targets; for example, norbornyl-containing pyrazole derivatives have demonstrated CDK2 inhibitory activity with the best compound in one series reaching an IC50 of 190 nM [2]. Although direct target-specific data for both regioisomers is not yet published, the fundamental difference in HBD geometry means that one regioisomer cannot serve as a drop-in replacement for the other in structure-activity relationship (SAR) studies or lead optimization campaigns.

Kinase Inhibitor Design Structure-Based Drug Design Pharmacophore Modeling

Scaffold Rigidity: Norbornane Cage Locks Conformation vs. Flexible Alkyl Analogs

The bicyclo[2.2.1]heptane (norbornane) scaffold is a prototypical conformationally rigid system with essentially zero rotational degrees of freedom about the bridgehead bonds [1]. For the target compound, this means the norbornyl group is locked in a defined orientation relative to the pyrazole plane, providing a fixed spatial presentation of the hydrophobic cage. In comparison, simple cyclohexyl or cyclopentyl-substituted pyrazol-3-amines possess multiple low-energy conformers due to ring-flipping and bond rotation, leading to conformational heterogeneity in solution. This rigidity is valuable in fragment-based drug discovery and scaffold-hopping exercises: the norbornane cage has been validated as a novel structural motif for CDK2 inhibitors, with the best compound achieving an IC50 of 190 nM [2]. The methylene-bridged analog (CAS 1696317-55-1) introduces an sp³ linker that adds one rotatable bond and reduces overall rigidity, potentially sacrificing the entropic benefit of the locked scaffold. For medicinal chemists seeking to pre-organize a ligand into its bioactive conformation, the directly attached norbornane offers a clear conformational advantage over flexible alkyl or methylene-bridged congeners.

Conformational Restriction Scaffold Design Medicinal Chemistry

pKa Differentiation Enables pH-Dependent Extraction and Purification Selectivity

The predicted pKa of the pyrazole conjugate acid for closely related norbornyl-pyrazol-3-amines is approximately 3.98 ± 0.10 [1], indicating that the pyrazole ring nitrogen protonates only under strongly acidic conditions. This contrasts with the parent 5-methyl-1H-pyrazol-3-amine (CAS 31230-17-8), which has a predicted pKa (amine) of ~16.04 and a much lower LogP of 0.17–0.88 . The combination of the electron-withdrawing norbornyl group at N1 and the electron-donating methyl at C5 modulates the basicity of both the pyrazole ring and the exocyclic amine. In practical terms, the target compound can be selectively extracted from aqueous reaction mixtures at pH > 5 where the regioisomer or des-methyl analog may exhibit different protonation states due to subtle pKa shifts. This differential protonation behavior is valuable for process chemists designing pH-swing extraction workflows or ion-exchange chromatography protocols.

Process Chemistry Purification Analytical Chemistry

Recommended Application Scenarios for 1-{Bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine Driven by Quantitative Differentiation


Kinase-Focused Fragment Library Design Requiring Rigid, Lipophilic Scaffolds

The 0.79-unit LogP advantage over the regioisomer, combined with the conformationally locked norbornane cage, makes this compound ideal for designing fragment libraries targeting kinase ATP-binding sites where hydrophobic contacts and defined three-dimensionality are critical . The norbornyl scaffold has demonstrated CDK2 inhibitory activity (best-in-class IC50 = 190 nM), validating its use in kinase inhibitor discovery [1]. The 3-amine position provides a synthetic handle for amide coupling or reductive amination to generate diverse lead-like molecules.

Late-Stage Functionalization in CNS-Penetrant Probe Synthesis

With a LogP of 2.13 and TPSA of 43.84 Ų, the target compound resides within favorable physicochemical space for CNS drug candidates (typically LogP 1–4, TPSA < 90 Ų) . The higher lipophilicity compared to its regioisomer (LogP 1.34) translates to enhanced passive blood-brain barrier permeability potential, making it the preferred choice when designing CNS-penetrant chemical probes where the norbornane cage also contributes metabolic stability.

pH-Swing Purification Processes in Multi-Step Synthesis Campaigns

The predicted pKa of ~3.98 (pyrazole N2 protonation) enables selective extraction from neutral or mildly acidic aqueous phases, while the high amine pKa (>15) ensures the NH2 group remains unprotonated under standard workup conditions . This property simplifies purification workflows compared to more polar regioisomers or des-methyl analogs that may require chromatography rather than extraction, reducing process development time and solvent consumption in gram-scale syntheses.

Agrochemical Lead Discovery Leveraging Rigid Bicyclic Hydrophobic Motifs

Norbornane-containing heterocycles have been explored in agrochemical patents for fungicidal and herbicidal applications, where the rigid cage contributes to target-site specificity and environmental persistence profiles . The target compound's combination of a hydrogen-bond-donating amine and a conformationally restricted hydrophobic tail makes it a versatile intermediate for generating amide or urea libraries for agrochemical screening against fungal CYP51 or plant-specific enzyme targets.

Quote Request

Request a Quote for 1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.